

A Technical Guide to Indole-Piperazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

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Compound of Interest

Compound Name: *tert*-Butyl 4-(1*H*-indol-4-yl)piperazine-1-carboxylate

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The indole-piperazine scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This versatile framework, which combines the rigid, electron-rich indole nucleus with the flexible, basic piperazine ring, has proven to be a fruitful starting point for the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of recent advancements in the field of indole-piperazine compounds, with a focus on their synthesis, quantitative biological data, and therapeutic applications in oncology, central nervous system (CNS) disorders, and inflammatory diseases. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are included to support researchers and drug development professionals in this dynamic area of study.

Quantitative Biological Activity Data

The biological evaluation of indole-piperazine derivatives has yielded a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key findings across different therapeutic areas, providing a comparative view of compound potencies.

Table 1: Anticancer Activity of Indole-Piperazine Compounds

Compound	Cancer Cell Line	Assay Type	IC50 / GI50	Reference
3s	HUH7 (Liver)	Cytotoxicity	< 5-FU standard	[1]
MCF7 (Breast)	Cytotoxicity	< 5-FU standard	[1]	
HCT116 (Colon)	Cytotoxicity	< 5-FU standard	[1]	
7d	MCF-7 (Breast)	Anticancer	More potent than Erlotinib	[2]
HCT-116 (Colorectum)	Anticancer	More potent than Erlotinib	[2]	
HepG-2 (Liver)	Anticancer	More potent than Erlotinib	[2]	
7e	MCF-7 (Breast)	Anticancer	More potent than Erlotinib	[2]
HCT-116 (Colorectum)	Anticancer	More potent than Erlotinib	[2]	
HepG-2 (Liver)	Anticancer	More potent than Erlotinib	[2]	
7f	MCF-7 (Breast)	Anticancer	More potent than Erlotinib	[2]
HCT-116 (Colorectum)	Anticancer	More potent than Erlotinib	[2]	
HepG-2 (Liver)	Anticancer	More potent than Erlotinib	[2]	
Vindoline-piperazine conjugate 23	MDA-MB-468 (Breast)	Antiproliferative	GI50 = 1.00 μ M	[3]
Vindoline-piperazine conjugate 25	HOP-92 (Non-small cell lung)	Antiproliferative	GI50 = 1.35 μ M	[3]

AK301	HT29 (Colon)	Mitotic Arrest	ED50 ≈ 115 nM	[4]
3,5-Diprenyl indole 35	MIA PaCa-2 (Pancreatic)	Cytotoxicity (MTT)	IC50 = 9.5 ± 2.2 μM	[5]

Table 2: Activity of Indole-Piperazine Compounds on CNS Targets

Compound	Target	Assay Type	Ki / IC50 / EC50	Reference
13m	5-HT1A Receptor	Agonist Activity	EC50 = 1.01 nM	[6]
7a	5-HT6 Receptor	Binding Affinity	Ki = 3.4 nM	[7]
5-HT6 Receptor	Functional Antagonism	IC50 = 310 nM	[7]	
Indoline-piperazine derivatives	Dopamine D2/D4 Receptors	Binding Affinity	-	[8][9]
9c	HDAC6	Enzyme Inhibition	IC50 = 13.6 nM	[10]

Table 3: Anti-inflammatory Activity of Indole-Piperazine Compounds

Compound	Target	Assay Type	IC50	Reference
5j	COX-2	Enzyme Inhibition	IC50 = 92.54 nM	[11]
5-LOX	Enzyme Inhibition	IC50 = 41.86 nM	[11]	

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the literature on indole-piperazine compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay)

- Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
- Procedure:
 - Human cancer cell lines (e.g., MCF-7, HCT116, HepG-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[2]
 - The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.[1]
 - After the incubation period, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
 - The medium is removed, and 150 μ L of DMSO is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting a dose-response curve.

2. Serotonin 5-HT1A Receptor Agonist Activity Assay (cAMP Assay)

- Objective: To measure the functional agonistic activity of compounds at the 5-HT1A receptor by quantifying changes in cyclic AMP (cAMP) levels.
- Procedure:
 - HEK293 cells stably expressing the human 5-HT1A receptor are cultured and seeded in 96-well plates.
 - The cells are stimulated with various concentrations of the test compounds in the presence of forskolin (an adenylyl cyclase activator).

- The intracellular cAMP levels are measured using a competitive immunoassay kit, such as the LANCE Ultra cAMP kit.[6]
- The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, are calculated from the dose-response curves.[6]

3. Histone Deacetylase (HDAC) Inhibition Assay

- Objective: To determine the inhibitory activity of compounds against specific HDAC enzymes (e.g., HDAC6).
- Procedure:
 - The assay is performed using a commercially available HDAC fluorometric assay kit.
 - Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate and various concentrations of the test compounds.
 - The reaction is allowed to proceed for a set time at 37°C.
 - A developer solution is added to stop the reaction and generate a fluorescent signal.
 - The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
 - The IC50 values are calculated by comparing the fluorescence in the presence of the inhibitor to the control.[10]

4. In Vivo Forced Swim Test (Antidepressant Activity)

- Objective: To assess the potential antidepressant-like effects of compounds in rodents.
- Procedure:
 - Mice are individually placed in a transparent glass cylinder filled with water ($25 \pm 1^\circ\text{C}$) for a 6-minute session.
 - The duration of immobility during the last 4 minutes of the session is recorded.

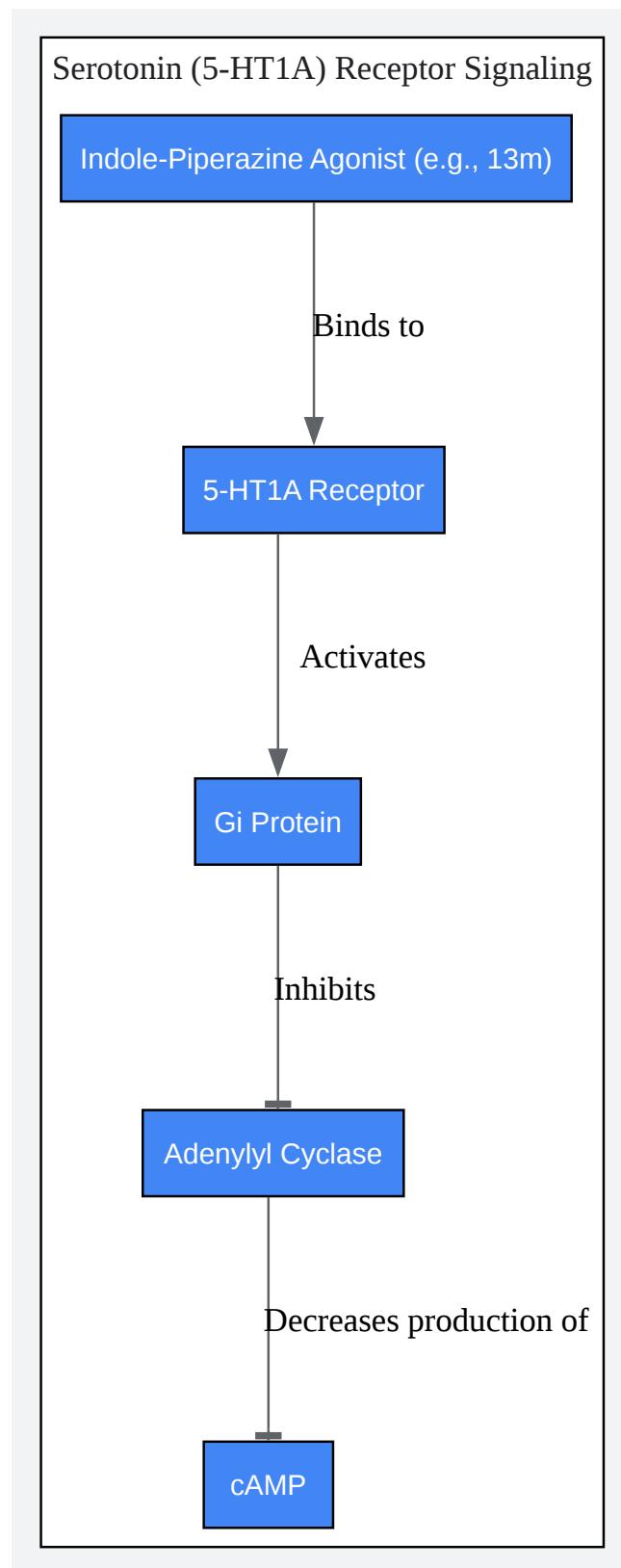
- Test compounds, a vehicle control, and a positive control (e.g., fluoxetine) are administered intraperitoneally at a specific dose (e.g., 10 mg/kg) 30-60 minutes before the test.[\[12\]](#)
- A significant reduction in the duration of immobility compared to the vehicle control group is indicative of an antidepressant-like effect.[\[12\]](#)

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanisms of action and the research pipeline for indole-piperazine compounds.

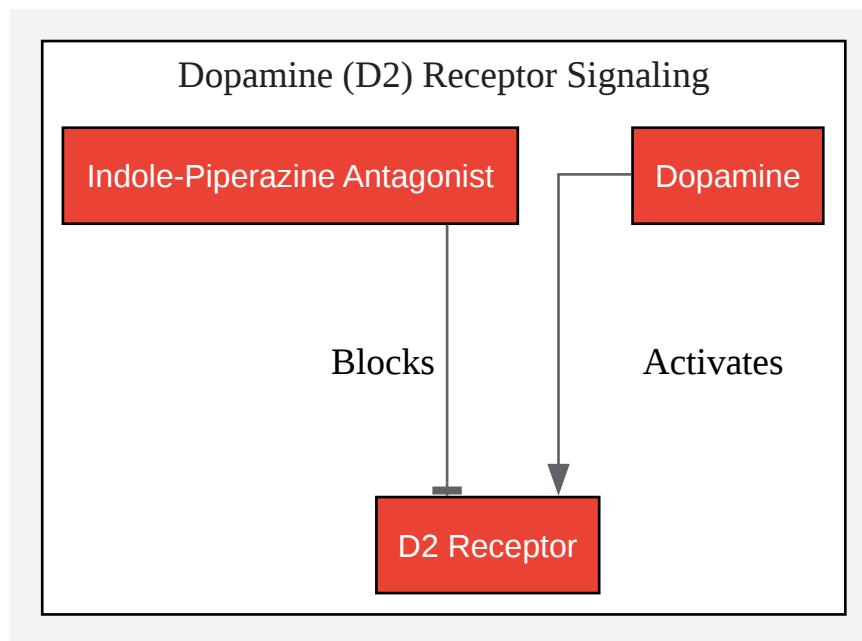
Signaling Pathways

Indole-piperazine derivatives exert their biological effects by modulating various signaling pathways. Below are diagrams representing some of the key pathways targeted by these compounds.



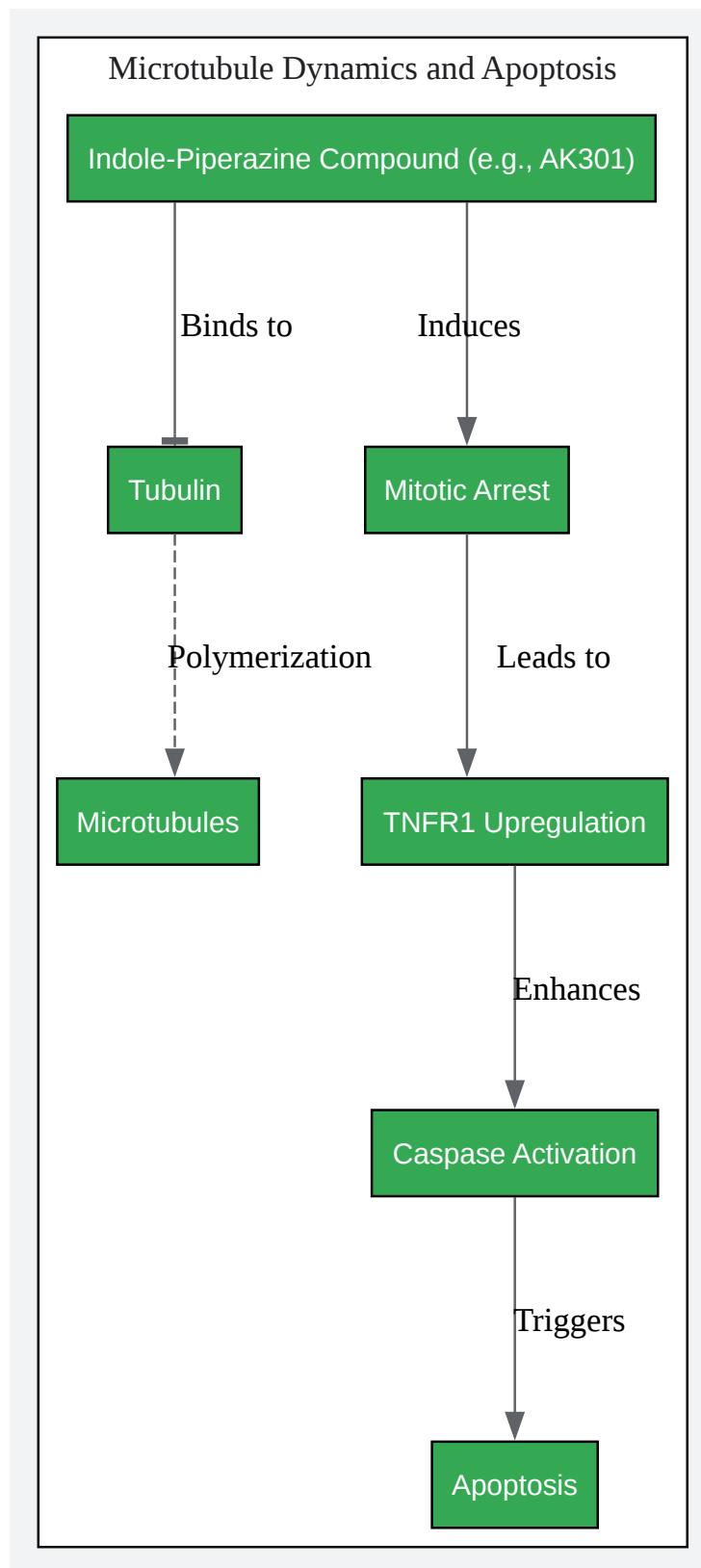
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Caption: Agonist activation of the 5-HT1A receptor by indole-piperazine compounds.



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Caption: Antagonistic action of indole-piperazine compounds at the D2 receptor.

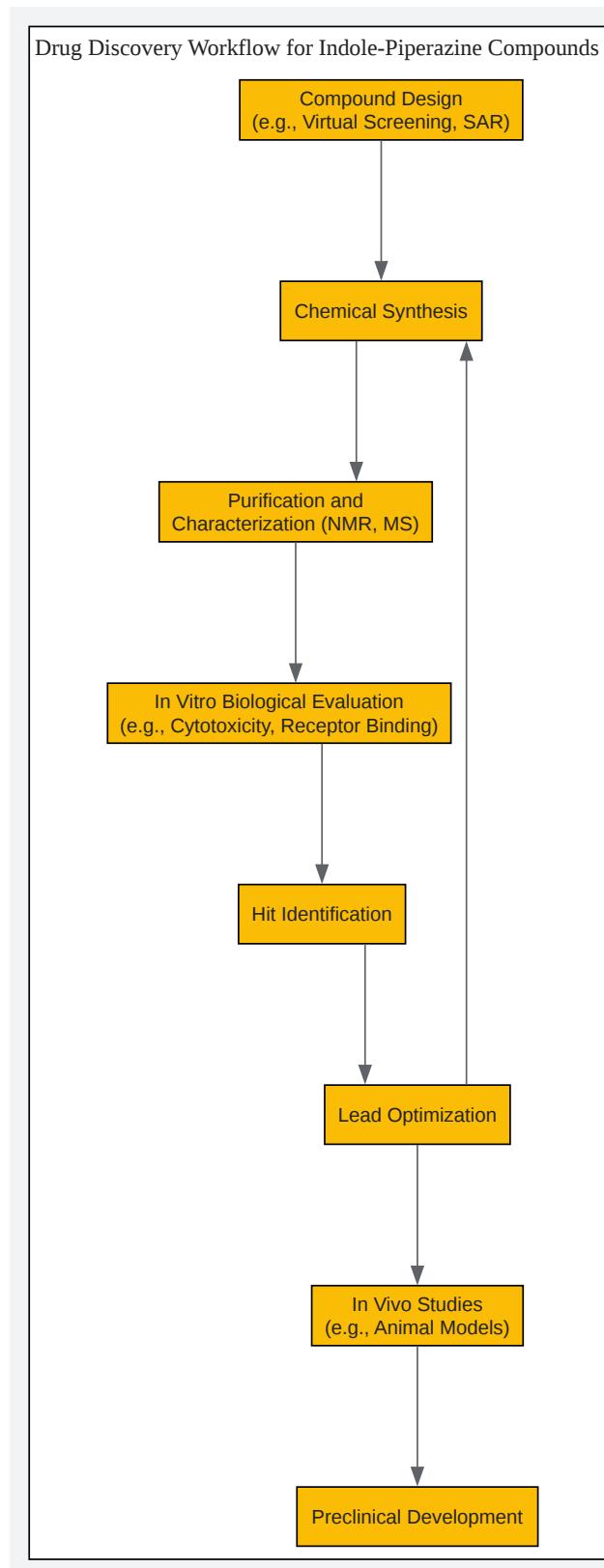


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Caption: Inhibition of microtubule dynamics and induction of apoptosis.

Experimental Workflow

The development of novel indole-piperazine compounds follows a structured workflow from design and synthesis to biological evaluation.



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Caption: A typical workflow for the discovery and development of new drugs.

In conclusion, the indole-piperazine scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. The diverse biological activities, including anticancer, antipsychotic, antidepressant, and anti-inflammatory effects, underscore the broad therapeutic potential of this class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and more effective treatments for a range of human diseases.

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